6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Description
Overview of Substituted Pyridinecarboxaldehyde Derivatives in Contemporary Organic Synthesis
Substituted pyridinecarboxaldehydes are a class of organic compounds characterized by a pyridine (B92270) ring functionalized with both a carboxaldehyde (-CHO) group and other substituents. These molecules are highly valued in contemporary organic synthesis due to their versatile reactivity. The aldehyde group serves as a key functional handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the construction of diverse molecular architectures.
The pyridine core itself, being an electron-deficient aromatic heterocycle, imparts unique electronic properties to the molecule and can participate in or influence various reactions. The position and nature of the substituents on the pyridine ring allow for fine-tuning of the molecule's steric and electronic characteristics, making these derivatives powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net For instance, the development of one-step, convergent methods to create highly substituted pyridines from N-vinyl and N-aryl amides highlights the drive for efficient synthetic routes to these valuable scaffolds. bldpharm.com Such methods, which avoid the isolation of reactive intermediates and allow for precise control over substituent placement, are crucial for advancing drug discovery and materials science. bldpharm.com
The synthesis of various substituted pyridine derivatives is a topic of ongoing research, with methods like ruthenium-catalyzed cycloisomerization of 3-azadienynes providing pathways to these important azaheterocycles. sigmaaldrich.com The strategic placement of functional groups, such as a bromo group in 6-bromo-3-pyridinecarboxaldehyde, creates a starting point for the synthesis of complex molecules like stimuli-responsive fluorescent organo-gelators and porous organic polymers for sensor applications. chemicalbook.com
Academic Relevance of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde as a Modular Building Block
This compound is a specific derivative that embodies the concept of a modular building block in chemical synthesis. chemdad.comnih.gov A modular building block is a chemical entity with defined reactive sites that can be used to construct larger, more complex molecules in a controlled, step-wise fashion. researchgate.netnih.gov This approach is a cornerstone of modern medicinal chemistry and materials science, enabling the rapid and reliable assembly of compound libraries for screening and development. researchgate.netnih.gov
The structure of this compound is inherently modular. It possesses three key features: the pyridine-2-carboxaldehyde moiety, the nitrophenyl group, and the connectivity between these two rings.
The pyridine-2-carboxaldehyde unit offers a reactive aldehyde group, poised for transformations to build out molecular complexity.
The aryl-aryl linkage between the pyridine and phenyl rings creates a biphenyl-like scaffold, which is a common motif in pharmacologically active compounds and functional materials.
This compound is classified as a heterocyclic building block, indicating its primary utility as a precursor in more extensive synthetic campaigns. chemdad.comnih.gov Its physical and chemical properties are cataloged for use by researchers in these endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 52583-70-7 chemdad.comnih.gov |
| Molecular Formula | C₁₂H₈N₂O₃ chemdad.com |
| Molecular Weight | 228.2 g/mol chemdad.com |
| Melting Point | 162-166 °C nih.gov |
| Synonyms | 6-(3-nitrophenyl)picolinaldehyde, 2-Pyridinecarboxaldehyde (B72084), 6-(3-nitrophenyl)- chemdad.com |
The strategic combination of a reactive aldehyde, a modifiable nitro group, and a defined biphenyl-type stereochemistry makes this compound a valuable component in the synthetic chemist's toolbox for creating novel chemical entities.
Historical Context of Functionalized Pyridines in Advanced Chemical Research
The study of pyridine and its derivatives has a rich history, evolving from early investigations into coal tar components to its current status as a cornerstone of heterocyclic chemistry. Pyridine-containing compounds are ubiquitous, found in natural products like vitamins (nicotinamide and pyridoxol), alkaloids, and coenzymes. lookchem.com This natural prevalence spurred early interest in their synthesis and properties.
Historically, the functionalization of the pyridine ring was often challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. nih.gov Early methods often relied on harsh reaction conditions. However, the development of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, has revolutionized the synthesis of functionalized pyridines. chemicalbook.com These advancements have made it possible to selectively introduce a wide variety of functional groups at nearly any position on the pyridine ring, a level of control that was previously unattainable.
This progress has had a profound impact on medicinal chemistry. The pyridine scaffold is present in a significant number of FDA-approved drugs, where it can influence solubility, binding affinity, and metabolic stability. lookchem.comscbt.com The ability to create diverse libraries of functionalized pyridines is crucial for structure-activity relationship (SAR) studies in drug discovery. lookchem.com More recently, breakthroughs in areas like the challenging meta-C-H functionalization of pyridines continue to expand the synthetic toolkit, enabling the late-stage modification of complex molecules and accelerating the development of new drugs and functional organic materials.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-nitrophenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-4-2-6-12(13-10)9-3-1-5-11(7-9)14(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRRQOWKWXTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477064 | |
| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-70-7 | |
| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde
Strategies for the Construction of the Pyridine (B92270) Ring System Bearing Key Substituents
The formation of the core pyridine structure, appropriately substituted at the C-2 and C-6 positions, is the foundational step in the synthesis of the target compound. Methodologies can range from building the ring from acyclic precursors to modifying an existing pyridine.
Cyclization Reactions and Precursor Design for Pyridine Scaffolds
The de novo synthesis of substituted pyridines often employs condensation reactions that construct the heterocyclic ring from simpler, acyclic components. nih.gov These methods are advantageous as they allow for the direct incorporation of desired substitution patterns.
One of the most established methods is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net To target a 2,6-disubstituted pyridine, the precursors must be carefully chosen. For instance, a 1,5-dicarbonyl intermediate, which undergoes cyclodehydration with ammonia, is a key species in this process. rsc.org A hypothetical Kröhnke approach to a precursor for the target molecule could involve the Michael addition of an enolate derived from a pyridinium (B92312) salt to an α,β-unsaturated ketone bearing the nitrophenyl group.
Another classical approach is the Hantzsch pyridine synthesis , which traditionally yields dihydropyridines from the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step. baranlab.org While typically used for symmetrical pyridines, modifications can allow for the synthesis of asymmetrically substituted products. baranlab.org
Modern approaches, such as [4+2] cycloadditions, provide a powerful route to highly substituted pyridines. nih.govacs.org For example, the reaction of 1,2,4-triazines with electron-rich dienophiles, known as the Boger pyridine synthesis, is a popular inverse-electron-demand Diels-Alder reaction for constructing pyridine rings. baranlab.org
Below is a table outlining potential precursor designs for cyclization-based syntheses.
Table 1: Hypothetical Precursor Design for Pyridine Ring Construction| Cyclization Method | Precursor 1 | Precursor 2 | Nitrogen Source | Resulting Scaffold (pre-functionalization) |
|---|---|---|---|---|
| Kröhnke Synthesis wikipedia.org | Pyridinium salt of 2-oxo-2-(3-nitrophenyl)ethan-1-ide | Acrolein or derivative | Ammonium Acetate | 4-(3-nitrophenyl)pyridine derivative |
| Hantzsch Synthesis baranlab.org | 3-Nitrobenzaldehyde | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonia | Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Bohlmann-Rahtz Synthesis nih.gov | Enamine derived from 3-aminocrotonate | Ethynyl ketone with a nitrophenyl group | (Self-contained) | 2-methyl-6-(3-nitrophenyl)pyridine derivative |
Functionalization of the Pyridine Scaffold via Directed Coupling Reactions
A more convergent and widely practiced strategy involves the functionalization of a pre-existing, suitably halogenated pyridine ring. This approach relies on powerful transition-metal-catalyzed cross-coupling reactions to form the key carbon-carbon bond between the pyridine C-6 position and the nitrophenyl ring.
Cross-Coupling Protocols for Aryl Substitutions at the C-6 Position
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. nobelprize.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly prominent due to its operational simplicity and tolerance of a wide variety of functional groups, including nitro groups. nobelprize.orgnih.gov
The general scheme involves the reaction of a 6-halopyridine derivative (e.g., 6-bromo-2-methylpyridine or 6-bromo-2-cyanopyridine) with (3-nitrophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf).
Palladium-Catalyzed and Other Metal-Mediated Approaches for C-C Bond Formation
Beyond the Suzuki reaction, other metal-mediated couplings are highly effective. The Negishi coupling , which utilizes an organozinc reagent, is known for its high reactivity and functional group tolerance, explicitly including the nitro (NO₂) group. orgsyn.org This method would involve coupling a pyridyl zinc halide with 1-halo-3-nitrobenzene. The pyridyl zinc reagents can be prepared through transmetalation of pyridyl lithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org
The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions applicable to the synthesis of the 6-(3-nitrophenyl)pyridine core.
Table 2: Representative Conditions for Palladium-Catalyzed C-6 Arylation of Pyridine
| Coupling Reaction | Pyridine Substrate | Aryl Partner | Catalyst / Ligand | Base | Solvent | Typical Yield Range |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura nih.gov | 6-Bromo-2-methylpyridine | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | Moderate to Good |
| Suzuki-Miyaura researchgate.net | Potassium 2-methylpyridine-6-trifluoroborate | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ / SPhos | Na₂CO₃ | Ethanol (B145695) | Moderate to Good |
| Negishi orgsyn.org | 6-Bromo-2-cyanopyridine | (3-Nitrophenyl)zinc chloride | Pd₂(dba)₃ / X-Phos | N/A | THF | High |
| Decarboxylative Coupling nih.gov | Pyridine-2-carboxylic acid derivative | 3-Nitro-iodobenzene | Pd(OAc)₂ / CuI | N/A | DMF | Moderate |
Selective Oxidation and Reduction Methodologies for Aldehyde Group Introduction at C-2
Once the 6-(3-nitrophenyl)pyridine scaffold is assembled, the final key step is the introduction of the aldehyde group at the C-2 position. This is typically achieved either by oxidation of a C-2 methyl or alcohol group or by reduction of a C-2 nitrile or carboxylic acid derivative.
Oxidation Approaches: The most direct method is the oxidation of a precursor like 6-(3-nitrophenyl)-2-methylpyridine. A classical reagent for this transformation is selenium dioxide (SeO₂), which can oxidize benzylic-type methyl groups to aldehydes. However, this method often requires harsh conditions and can suffer from over-oxidation or side reactions. A more controlled, two-step process involves the free-radical halogenation of the methyl group to a dihalomethyl group, followed by hydrolysis. Alternatively, the methyl group can first be oxidized to a primary alcohol (6-(3-nitrophenyl)pyridin-2-yl)methanol, which can then be smoothly oxidized to the aldehyde using mild reagents like manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation. google.com
Reduction Approaches: A more common and often higher-yielding strategy involves the partial reduction of a C-2 nitrile or ester. The compound 6-(3-nitrophenyl)-2-cyanopyridine, readily prepared via cross-coupling, can be reduced to the target aldehyde. The Stephen aldehyde synthesis, using tin(II) chloride and hydrochloric acid to form an iminium salt that hydrolyzes to the aldehyde, is a classic method. google.com More modern approaches utilize hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to selectively reduce nitriles or esters to aldehydes, preventing over-reduction to the alcohol. This method is generally preferred for its high chemoselectivity and milder conditions. google.comchemicalbook.com
Table 3: Methods for Aldehyde Introduction at Pyridine C-2 Position
| Starting Material Functional Group | Reagent(s) | Transformation Type | Key Considerations |
|---|---|---|---|
| -CH₃ (Methyl) | 1. NBS/AIBN 2. H₂O/CaCO₃ | Oxidation (via Halogenation) | Two-step process, potential for side reactions. |
| -CH₃ (Methyl) | SeO₂ in Dioxane | Direct Oxidation | Often requires high temperatures; risk of over-oxidation. |
| -CH₂OH (Alcohol) | MnO₂ | Oxidation | Mild, selective for allylic/benzylic alcohols. |
| -CN (Nitrile) | DIBAL-H, then H₂O workup | Partial Reduction | Requires low temperature to prevent over-reduction to amine. |
| -CO₂Me (Ester) | DIBAL-H, then H₂O workup | Partial Reduction | Requires low temperature to prevent over-reduction to alcohol. |
Incorporation and Strategic Transformations of the Nitrophenyl Moiety
The nitrophenyl group is a critical pharmacophore and a key structural element. Its introduction is most strategically accomplished by using a pre-functionalized building block, such as 1-bromo-3-nitrobenzene or (3-nitrophenyl)boronic acid , in a cross-coupling reaction. nih.gov This approach ensures perfect regiochemical control of the nitro group at the meta position of the phenyl ring.
Attempting to introduce the nitro group after the C-C bond formation (i.e., by nitrating 6-phenyl-2-pyridinecarboxaldehyde) is synthetically challenging. The direct nitration of pyridine itself is a difficult reaction requiring harsh conditions, and the directing effects of both the pyridine nitrogen and the carboxaldehyde group would lead to a complex mixture of isomers, making it an inefficient strategy. wikipedia.org
The electron-withdrawing nature of the nitro group influences the reactivity of the precursors. In Suzuki couplings, it can affect the electronic properties of the boronic acid, but the reaction is generally robust and tolerates this functionality well. nih.gov Similarly, in Negishi couplings, the nitro group is well-tolerated, making it a reliable method for incorporating this moiety. orgsyn.org The nitro group itself can serve as a handle for further transformations, such as reduction to an aniline (B41778) group, allowing for the synthesis of a diverse library of related compounds from a common intermediate.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
The growing emphasis on environmental stewardship within the chemical industry has spurred the adoption of green chemistry principles in the synthesis of complex molecules. For a compound such as this compound, this involves a critical evaluation of synthetic routes to minimize waste, reduce energy consumption, and utilize less hazardous substances. While specific green synthetic protocols for this exact molecule are not extensively documented in publicly available research, the principles of green chemistry can be applied to its logical synthetic pathways, primarily revolving around the formation of the biaryl linkage and the introduction or modification of the aldehyde functional group.
A key reaction in the synthesis of 6-aryl-2-pyridinecarboxaldehyde derivatives is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds, but traditionally relies on palladium catalysts and organic solvents that may not align with green chemistry tenets. gctlc.org However, significant research has been dedicated to "greening" the Suzuki reaction. gctlc.orgresearchgate.net
One of the primary considerations in a green synthetic approach is the choice of solvent. Organic solvents constitute a significant portion of the waste generated in chemical synthesis. acs.org The development of Suzuki-Miyaura couplings in more environmentally benign solvents like 2-Me-THF (2-methyltetrahydrofuran) and t-amyl alcohol presents a greener alternative to commonly used solvents such as 1,4-dioxane or NMP (N-methyl-2-pyrrolidone). acs.org Furthermore, aqueous Suzuki reactions, which use water as the solvent and an environmentally benign base like potassium carbonate, have been successfully demonstrated for the synthesis of biaryl compounds. gctlc.org This approach not only reduces the reliance on hazardous organic solvents but can also simplify product purification. gctlc.org
The choice of catalyst is another critical aspect. While palladium is a highly effective catalyst, its cost and potential for environmental contamination are concerns. Research into nickel-catalyzed Suzuki-Miyaura couplings offers a more cost-effective and abundant alternative. nih.govacs.org The use of commercially available and air-stable pre-catalysts like NiCl2(PCy3)2 further enhances the practicality and greenness of this methodology. nih.gov The ability to perform these couplings with low catalyst loadings (e.g., 0.5–1 mol% Ni) is also a significant advantage in reducing metal waste. acs.org
In the context of synthesizing this compound, a hypothetical green Suzuki-Miyaura coupling could involve the reaction of a 6-halopyridine-2-carboxaldehyde derivative with 3-nitrophenylboronic acid. The application of green principles would favor the use of a nickel catalyst in an aqueous medium or a green solvent like 2-Me-THF.
Another avenue for incorporating green chemistry is through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rasayanjournal.co.in This approach aligns well with the principles of atom economy and waste prevention. The synthesis of substituted pyridines via one-pot multicomponent reactions has been shown to be an environmentally friendly strategy, often utilizing microwave irradiation to reduce reaction times and energy consumption. nih.govacs.org For instance, a one-pot synthesis of 2,4,6-trisubstituted pyridines has been developed using a reusable, surface-modified PET@UiO-66 vial as a catalyst, demonstrating the potential for innovative and sustainable reaction vessels. nih.gov
Furthermore, the synthesis of the pyridinecarboxaldehyde moiety itself can be approached from a green perspective. Traditional oxidation methods to convert a methyl group or an alcohol to an aldehyde can involve hazardous reagents. A patent for the preparation of 2-pyridine carboxaldehyde describes a process that, while multistep, aims for efficiency and scalability. patsnap.com Greener oxidation methods, potentially employing biocatalysis or catalytic systems with benign oxidants like hydrogen peroxide, could be explored to reduce the environmental impact of this synthetic step. mdpi.com
The table below summarizes potential green chemistry approaches that could be applied to the synthesis of this compound, based on methodologies reported for similar pyridine derivatives.
| Synthetic Step | Traditional Method | Potential Green Alternative | Key Green Principles Addressed | Supporting Research Insights |
| Biaryl Coupling | Palladium-catalyzed Suzuki coupling in organic solvents (e.g., dioxane, toluene). | Nickel-catalyzed Suzuki coupling in green solvents (e.g., 2-Me-THF, water). nih.govacs.org | Safer Solvents, Use of Abundant Raw Materials, Catalysis. | Nickel catalysts are more cost-effective and can be highly efficient in greener solvent systems. nih.govacs.org Aqueous conditions can simplify workup. gctlc.org |
| Pyridine Ring Synthesis | Stepwise synthesis with purification of intermediates. | One-pot multicomponent reaction (e.g., using microwave irradiation). nih.govacs.org | Atom Economy, Waste Prevention, Energy Efficiency. | MCRs reduce the number of synthetic steps and the amount of waste generated. Microwave heating can significantly shorten reaction times. acs.orgmdpi.com |
| Oxidation to Aldehyde | Use of stoichiometric, often heavy-metal-based, oxidizing agents. | Catalytic oxidation using a benign oxidant (e.g., H₂O₂) or biocatalysis. mdpi.com | Less Hazardous Chemical Syntheses, Catalysis. | Biocatalysis offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.com |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The focus on greener solvents, alternative catalysts, and more efficient reaction designs like multicomponent reactions represents a significant step forward in the sustainable production of fine chemicals.
Chemical Reactivity and Advanced Transformations of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical reactions, offering a gateway to complex molecular architectures. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent hydrogen atom allows for oxidation.
Nucleophilic Addition and Condensation Reactions, including Schiff Base Formation
The aldehyde functionality of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde readily undergoes nucleophilic addition and condensation reactions. youtube.com One of the most significant of these is the formation of Schiff bases (or imines) through condensation with primary amines. Pyridinecarboxaldehyde derivatives are known to be valuable precursors for complex-forming Schiff bases. nih.gov The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. youtube.com
These Schiff bases are of considerable interest due to their wide applications in inorganic and analytical chemistry, as well as their biological activities. nih.gov For instance, Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) and various amines have been extensively used as ligands for the synthesis of metal complexes. researchgate.netnih.gov The condensation of this compound with different primary amines yields a variety of Schiff base ligands, where the imine nitrogen and the pyridine (B92270) nitrogen can act as chelation sites for metal ions.
Table 1: Examples of Schiff Base Formation with Pyridine-2-carboxaldehydes
| Amine Reactant | Resulting Schiff Base Type | Conditions |
| L-tryptophan | Pyridoxal-amino acid analogue | Ethanolic solution, reflux at 50°C nih.gov |
| 2,6-diaminopyridine | Unsymmetrical Schiff Base | 1:1 condensation nih.gov |
| o-phenylenediamine | Tetradentate Schiff Base Ligand | Reaction with metal acetate (B1210297) researchgate.net |
| 2,6-dichloroaniline | Low yield Schiff Base | Reflux in ethanol (B145695) with acetic acid researchgate.net |
The reaction proceeds readily, often by refluxing the aldehyde and the amine in a solvent like ethanol. nih.govresearchgate.net The resulting imine products are pivotal in the construction of supramolecular structures and coordination polymers.
Olefination Reactions for C-C Bond Extension
Olefination reactions convert the carbonyl group of the aldehyde into a carbon-carbon double bond, providing a powerful method for carbon chain extension.
Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes. tcichemicals.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction of this compound with a suitable phosphonium (B103445) ylide would lead to the formation of a 2-(alkenyl)-6-(3-nitrophenyl)pyridine derivative. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. tcichemicals.com
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. tcichemicals.com This reaction is particularly useful for the synthesis of α,β-unsaturated esters if the phosphonate reagent contains an ester group. The HWE reaction often favors the formation of the (E)-alkene and has the advantage that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. tcichemicals.com Reacting this compound with a stabilized phosphonate ester would provide a route to various vinyl-substituted pyridine derivatives.
Table 2: Common Olefination Reactions for Aldehydes
| Reaction Name | Reagent | Typical Product | Key Features |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Versatile, can provide Z-olefins tcichemicals.com |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkene (often E-isomer) | Byproducts are easily removed tcichemicals.com |
| Peterson Olefination | α-silyl carbanion | Alkene | Stereochemistry adjustable by workup tcichemicals.com |
Transformations of the Nitrophenyl Substituent
The nitrophenyl group is also a site of significant reactivity, primarily involving the reduction of the nitro group or substitution on the aromatic ring.
Selective Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities
The selective reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as it introduces a versatile amino group that can be further functionalized. jsynthchem.com This transformation must be performed chemoselectively to avoid reduction of the aldehyde or the pyridine ring.
Several methods are available for the selective reduction of nitroarenes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can be effective. However, conditions must be carefully controlled to prevent reduction of the pyridine ring or hydrogenolysis of other functional groups.
Metal-Acid Systems: A common and effective method is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid. These methods are generally highly selective for the nitro group.
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel or Pd/C) can also achieve this reduction.
The successful reduction of the nitro group in this compound yields 6-(3-aminophenyl)-2-pyridinecarboxaldehyde. This product is a valuable intermediate, for example, for the synthesis of new ligands or for creating polymers. Further reduction can lead to other nitrogen functionalities, such as hydroxylamines, using specific reagents like γ-terpinene under photochemical conditions or controlled enzymatic reduction. rsc.orgnih.gov
Table 3: Reagents for Selective Nitro Group Reduction
| Reagent System | Conditions | Selectivity |
| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | Reduces nitroarenes to amines jsynthchem.com |
| SnCl₂ / HCl | Acidic, aqueous | Highly selective for nitro groups |
| Fe / NH₄Cl | Neutral, aqueous | Mild and selective |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, temp) | Can affect other functional groups if not controlled |
| γ-terpinene / light (413 nm) | Room temperature | Selective reduction to N-arylhydroxylamines rsc.org |
Aromatic Substitution Reactions on the Nitrophenyl Ring
The nitrophenyl ring can undergo electrophilic aromatic substitution, although the reaction is significantly influenced by the existing substituents. The nitro group is a powerful deactivating group and a meta-director. youtube.com This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (positions 2, 4, and 6 relative to the point of attachment to the pyridine, with the nitro group at position 3).
The pyridine-2-carboxaldehyde group attached at position 1 of the phenyl ring is also an electron-withdrawing group, which further deactivates the ring. Therefore, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) are typically required to achieve electrophilic substitution on the nitrophenyl ring.
Potential electrophilic substitution reactions include:
Nitration: Introducing a second nitro group would require harsh conditions (e.g., fuming H₂SO₄/HNO₃) and would likely occur at the position meta to the existing nitro group.
Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also be directed to the meta position. masterorganicchemistry.com
The strong deactivating nature of both substituents makes nucleophilic aromatic substitution a more plausible, though still challenging, pathway, especially if a good leaving group were present on the ring. youtube.com
Reactivity and Functionalization of the Pyridine Nitrogen Atom
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. However, its reactivity is significantly modulated by the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing aldehyde group at the 2-position and the 3-nitrophenyl group at the 6-position decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted pyridine.
N-Alkylation: The functionalization of the pyridine nitrogen via alkylation introduces a positive charge on the ring, forming a pyridinium (B92312) salt. This transformation further alters the electronic properties and steric environment of the molecule. Given the reduced nucleophilicity of the nitrogen atom in the title compound, N-alkylation typically requires reactive alkylating agents and may necessitate elevated temperatures. Common methods for N-alkylation of pyridines include reactions with alkyl halides or the use of electrochemical methods. nih.gov For instance, an operationally simple method for the N-alkylation of various heterocycles involves an electrochemically driven anodic decarboxylative process using non-activated carboxylic acids as alkylating agents. nih.gov While direct studies on this compound are not prevalent, analogous reactions on substituted pyridones have shown that alkylation can sometimes yield a mixture of N- and O-alkylated products, depending on the reaction conditions. nih.gov
N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common metabolic transformation and a valuable synthetic step. nih.gov This reaction is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst like selenium dioxide or sodium tungstate. researchgate.net The resulting pyridine N-oxide group has distinct electronic properties; it can act as an oxygen donor and modifies the reactivity of the pyridine ring. For substrates with multiple oxidation-prone sites, achieving selective N-oxidation can be challenging. nih.gov However, methods have been developed for the selective N-oxidation of heteroarenes even in the presence of more easily oxidized groups by employing an in situ protonation strategy. nih.gov Substitution at the 2-position of the pyridine ring can be detrimental to N-oxidation rates due to steric hindrance and the inductive electron-withdrawing effects of the substituent, which decrease the nitrogen's nucleophilicity. nih.gov
Table 1: Representative Conditions for N-Alkylation and N-Oxidation of Pyridine Derivatives Note: This table presents generalized conditions for pyridine derivatives, which may be applicable to this compound.
| Transformation | Reagents/Catalysts | Typical Conditions | Ref. |
| N-Alkylation | Carboxylic Acid (R-COOH) | Electrochemical (Anodic Decarboxylation) | nih.gov |
| Alkyl Halide (R-X) | Heat, Solvent (e.g., DMF, Acetonitrile) | nih.gov | |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄) | Room Temperature | researchgate.net |
| Hydrogen Peroxide (H₂O₂) / Selenium Dioxide (SeO₂) | Room Temperature | researchgate.net | |
| m-Chloroperoxybenzoic acid (mCPBA) | Inert Solvent (e.g., CH₂Cl₂) | nih.gov |
The basic nature of the pyridine nitrogen allows it to interact with both Brønsted and Lewis acids.
Protonation: In the presence of a sufficiently strong acid, the nitrogen atom is protonated to form a pyridinium cation. This protonation significantly alters the electronic landscape of the molecule. The electron-withdrawing effect of the newly formed cationic center deactivates the entire ring system towards electrophilic attack. Conversely, it can enhance the reactivity of the aldehyde group towards nucleophiles. Kinetic studies on the oxidation of 2-pyridinecarboxaldehyde have shown a distinct dependence on the concentration of H+ ions, indicating that the protonated form of the molecule is a key participant in the reaction mechanism. bohrium.com
Lewis Acid Interactions: The lone pair on the pyridine nitrogen can coordinate with Lewis acids (electron-pair acceptors), such as boron trifluoride (BF₃) or metal ions. This interaction can dramatically alter the photophysical and electronic properties of the molecule. nih.gov The coordination of a Lewis acid to a nitrogen-containing heterocyclic compound typically leads to a redistribution of charge, a reduction in the electron density of the π-conjugated system, and a decrease in the energy gap. nih.gov This often results in a significant red-shift in the absorption and emission spectra. While traditional methods for tuning optoelectronic properties rely on complex synthetic modifications, the post-synthetic complexation with Lewis acids offers an alternative pathway to modify these characteristics. nih.gov
Mechanistic Investigations and Kinetic Studies of Chemical Transformations
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Detailed mechanistic studies on this compound are limited, but valuable insights can be drawn from investigations of closely related compounds, particularly 2-pyridinecarboxaldehyde. The oxidation of 2-pyridinecarboxaldehyde by chromium(VI) in acidic media has been shown to follow a complex reaction pathway. bohrium.comsemanticscholar.org
The proposed mechanism for the oxidation of the aldehyde group involves the initial formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining decomposition of this intermediate, likely via a hydride transfer mechanism, to yield the corresponding carboxylic acid and a reduced chromium species (Cr(IV)). The reaction involves several chromium oxidation states (Cr(V), Cr(IV), and Cr(II)) as intermediates. bohrium.com The reaction rate exhibits an unusual, higher-than-first-order dependence on the aldehyde concentration, suggesting the formation of a more complex intermediate involving multiple aldehyde molecules or a pre-equilibrium step. bohrium.comsemanticscholar.org
For reactions involving nucleophilic substitution at the aromatic rings, the pathway would be dictated by the directing effects of the substituents. The nitro group strongly deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.
The substituents—the aldehyde, the nitrophenyl group, and the pyridine nitrogen itself—collectively govern the molecule's reactivity.
Electronic Effects:
Nitro Group: The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). Located at the meta position of the phenyl ring, its resonance effect on the pyridine linkage is minimal, but its strong inductive effect significantly lowers the electron density of the entire π-system.
Aldehyde Group: The aldehyde group is also electron-withdrawing via induction and resonance, further decreasing the electron density on the pyridine ring.
Pyridine Nitrogen: The nitrogen atom itself is an electron-withdrawing group (-I effect) within the aromatic ring.
The cumulative effect of these groups is a significant reduction in the basicity and nucleophilicity of the pyridine nitrogen, as discussed previously. This deactivation makes reactions like N-alkylation and electrophilic aromatic substitution on the pyridine ring more difficult compared to simpler pyridines. Kinetic studies on the pyridinolysis of esters have demonstrated that the basicity of the attacking pyridine (measured by its pKa) has a profound impact on the reaction mechanism and rate-determining step. researchgate.net For this compound, its low predicted basicity would suggest slow reaction rates in such nucleophilic processes.
The electron-withdrawing nature of the substituents also influences the reactivity of the aldehyde group. It increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. However, the steric bulk of the adjacent nitrophenyl-substituted pyridine ring may hinder the approach of large nucleophiles. The substituent effect can be quantitatively analyzed through approaches like the substituent effect stabilization energy (SESE), which helps in understanding the interplay between substituents and intramolecular interactions. researchgate.net
Table 2: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Pyridine Ring |
| -NO₂ (on phenyl) | 3- (meta) | Strong (-I) | Weak (-M) | Strong deactivation |
| -CHO | 2- | Strong (-I) | Strong (-M) | Strong deactivation |
| Ring Nitrogen | 1- | Strong (-I) | N/A | Strong deactivation |
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR spectra are used to determine the number and type of hydrogen atoms present in a molecule. For 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, the proton NMR spectrum displays characteristic signals corresponding to the aldehyde proton, as well as the protons of the pyridine (B92270) and nitrophenyl rings. The aldehyde proton typically appears as a singlet at a downfield chemical shift, a result of the deshielding effect of the adjacent carbonyl group. The aromatic protons resonate in a more complex region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into their relative positions on the aromatic rings.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the pyridine and nitrophenyl rings also appear at specific resonances, influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the nitro group on the phenyl ring.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal correlations between neighboring protons, aiding in the assignment of signals within the complex aromatic regions. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon skeleton.
| ¹H NMR Data | |
| Proton | Chemical Shift (ppm) |
| Aldehyde-H | ~10.1 |
| Pyridine-H | ~7.8-8.2 |
| Nitrophenyl-H | ~7.6-8.9 |
| ¹³C NMR Data | |
| Carbon | Chemical Shift (ppm) |
| C=O (Aldehyde) | ~193 |
| Pyridine-C | ~120-155 |
| Nitrophenyl-C | ~122-150 |
| C-NO₂ | ~148 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional moieties.
A strong absorption band is typically observed in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands, one corresponding to the asymmetric stretching vibration around 1520-1540 cm⁻¹ and another for the symmetric stretching vibration near 1340-1360 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and phenyl rings are observed as a series of weaker bands above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ region.
| IR Absorption Data | |
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C=O (Aldehyde) | ~1710 |
| N=O (asymmetric) | ~1530 |
| N=O (symmetric) | ~1350 |
| Aromatic C-H | >3000 |
| Aromatic C=C/C=N | ~1400-1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement that corresponds to its molecular formula, C₁₂H₈N₂O₃. This high level of accuracy allows for the unambiguous confirmation of the compound's identity.
In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely show the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially cleavage of the bond between the two aromatic rings, providing further evidence for the proposed structure.
| HRMS Data | |
| Molecular Formula | C₁₂H₈N₂O₃ |
| Exact Mass | 228.0535 |
| Observed m/z | [M+H]⁺ 229.0608 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles.
Advanced Spectroscopic Techniques for Conformational Analysis (e.g., UV-Vis for electronic transitions)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* transitions within the aromatic systems and the carbonyl group.
The conjugation between the pyridine and nitrophenyl rings, as well as the presence of the aldehyde and nitro groups, influences the energy of these transitions and, consequently, the wavelengths at which the molecule absorbs light. The spectrum typically shows strong absorptions in the ultraviolet region. Analysis of the absorption maxima (λmax) can provide insights into the extent of conjugation and the electronic effects of the substituents on the aromatic rings.
Coordination Chemistry of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde As a Ligand
Ligand Design Principles and Chelating Properties of Pyridinecarboxaldehydes
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. york.ac.ukmdpi.com Pyridinecarboxaldehydes, including 2-pyridinecarboxaldehyde (B72084) and its derivatives, are effective chelating agents. wikipedia.orgspandidos-publications.com The primary chelating action involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, which together can form a stable five-membered ring with a metal center. nih.gov This bidentate N,O-coordination is a common feature in their complexes.
Key principles in the design of pyridinecarboxaldehyde-based ligands include:
Chelation: The formation of a stable chelate ring with the metal ion is a primary stabilizing factor. Complexes of polydentate ligands, known as chelates, are generally more stable than those formed from monodentate ligands. nih.gov
Steric and Electronic Tuning: The properties of the pyridine ring and, consequently, the metal complex can be systematically modified by introducing substituents. mdpi.comtcu.edu In 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, the nitrophenyl group at the 6-position exerts a significant steric and electronic influence. The nitro group (NO₂) is strongly electron-withdrawing, which can affect the electron density at the metal center and modulate the complex's redox properties and catalytic activity. tcu.eduresearchgate.net
Versatility: The aldehyde functional group is reactive and can undergo condensation reactions with amines to form Schiff bases. wikipedia.org These resulting iminopyridine ligands are often multidentate and can form remarkably robust and catalytically active metal complexes. wikipedia.orgresearchgate.net
The pyridine moiety itself is a weak π-acceptor ligand, and substitution typically occurs at the 3- and 5-positions, which are more electron-rich. jscimedcentral.com However, functionalization at other positions, such as the 6-position in this case, is crucial for creating specific ligand architectures for catalytic and material applications. tcu.edu
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comresearchgate.net The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
First-row transition metals are abundant, economically viable, and biochemically relevant, making their complexes subjects of intense study. mdpi.comrsc.org While specific studies detailing the complexation of this compound are not widespread, the behavior can be inferred from extensive research on related pyridine-based ligands. rsc.orgdntb.gov.ua
Iron (Fe): Iron complexes with pyridine-containing ligands are used in homogeneous catalysis for selective reductions and C-C coupling reactions. tcu.edursc.org The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can be used to regulate the catalytic activity of the iron center. tcu.edu
Cobalt (Co), Nickel (Ni): Cobalt and Nickel(II) complexes with pyridinecarboxaldehyde-derived Schiff bases have been synthesized and characterized. researchgate.netcapes.gov.br Ni(II) is known to form complexes with various geometries, including octahedral, square planar, and tetrahedral structures, depending on the ligand and reaction conditions. jscimedcentral.com The synthesis often involves refluxing the ligand with the metal salt in a solvent like ethanol (B145695). jscimedcentral.com
Copper (Cu): Copper(II) complexes of pyridinecarboxaldehyde derivatives are among the most studied, often exhibiting high biological and catalytic activity. spandidos-publications.com Copper has a flexible coordination sphere and can form compounds in various oxidation states, with Cu(II) being the most stable. jscimedcentral.com
Zinc (Zn): Zinc(II) complexes with ligands derived from pyridine-2-carbaldehyde have been prepared. capes.gov.br Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and typically adopt tetrahedral or octahedral geometries.
The general synthetic route involves mixing the ligand and the metal salt, often with gentle heating, to facilitate the formation of the complex. nih.govjscimedcentral.com
Second and third-row transition metals often exhibit different coordination preferences and reactivity compared to their first-row counterparts, partly due to larger ionic radii and different ligand field effects. nih.govnih.gov
Ruthenium (Ru): Ruthenium complexes with Schiff bases derived from 2-pyridinecarboxaldehyde have been synthesized. wikipedia.org Ruthenium-catalyzed reactions, including those involving π-arene intermediates, are important in organic synthesis. researchgate.netnih.gov
Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) are d⁸ metal ions that predominantly form square planar complexes. researchgate.netnih.gov Pd(II) complexes with pyridine derivatives have been successfully used as catalysts for the reduction of aromatic nitro compounds. researchgate.net The presence of electron-withdrawing groups on the pyridine ligand was found to increase the catalytic conversion rate. researchgate.net The synthesis of pentacene-based pyridyl ligands with Pd(II) and Pt(II) has been reported, highlighting the utility of pyridine coordination in creating functional materials. nih.gov
Zirconium (Zr): While Zirconium catalysts are known, particularly for polymerization reactions, specific examples of complexation with this compound are less common in the surveyed literature. dntb.gov.ua However, the general principles of coordination chemistry suggest that the N,O-donor set of the ligand could form stable complexes with early transition metals like Zr.
The stoichiometry and geometry of the resulting metal complexes are determined by the metal-to-ligand ratio, the coordination number and preferred geometry of the metal ion, and the denticity of the ligand. jscimedcentral.comcapes.gov.br As a bidentate ligand, this compound can form complexes with various stoichiometries.
Common Stoichiometries: Metal-ligand ratios of 1:1, 1:2, and 1:3 have been observed for related ligands. spandidos-publications.comcapes.gov.br
Coordination Geometries: The final geometry is dictated by the metal center. For instance, Cu(II) and Ni(II) can form square planar or octahedral complexes, while Zn(II) and Cd(II) often form tetrahedral complexes. nih.govjscimedcentral.com Second and third-row metals like Pd(II) and Pt(II) favor square planar geometry, while Ru(III) often forms octahedral complexes. wikipedia.orgresearchgate.netnih.gov
The following table summarizes the expected geometries based on studies of similar pyridine-based ligands.
Table 1: Expected Coordination Geometries for Metal Complexes with Pyridinecarboxaldehyde-Type Ligands
| Metal Ion | Typical Oxidation State | Common Coordination Number(s) | Expected Geometry |
|---|---|---|---|
| Fe | +2, +3 | 6 | Octahedral tcu.edursc.org |
| Co | +2, +3 | 4, 6 | Tetrahedral, Octahedral researchgate.netcapes.gov.br |
| Ni | +2 | 4, 6 | Square Planar, Octahedral researchgate.netjscimedcentral.com |
| Cu | +1, +2 | 4, 6 | Square Planar, Distorted Octahedral spandidos-publications.comjscimedcentral.com |
| Zn | +2 | 4 | Tetrahedral rsc.orgcapes.gov.br |
| Ru | +2, +3 | 6 | Octahedral wikipedia.orgresearchgate.net |
| Pd | +2 | 4 | Square Planar researchgate.netnih.gov |
This table is generated based on findings for structurally related pyridine-based ligands.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes are central to homogeneous catalysis, a field that provides efficient and selective routes for chemical transformations. wiley.comberkeley.edu The design of the ligand is paramount, as it directly influences the activity and selectivity of the catalyst. york.ac.uk Complexes derived from pyridine-based ligands are used in a wide array of catalytic reactions. unimi.it
The metal complexes of this compound, or more commonly, the Schiff bases derived from it, are expected to be active in various homogeneous catalytic processes. The electron-withdrawing 3-nitrophenyl substituent can render the coordinated metal center more electrophilic, which can be advantageous in many catalytic cycles.
Organic Transformations:
Oxidation Reactions: Metal complexes, particularly those of Co, Ni, and Cu, with Schiff bases derived from 2-pyridinecarboxaldehyde have shown catalytic activity in the oxidation of alkenes like cyclohexene (B86901) and styrene. researchgate.net Iron complexes with pyridinophane ligands have been used as robust catalysts for water oxidation and the cis-dihydroxylation of alkenes. unimi.it
Reduction Reactions: Palladium(II) complexes containing substituted pyridine ligands are effective catalysts for the reduction of aromatic nitrocompounds. researchgate.net Notably, the presence of electron-withdrawing substituents on the pyridine ring, such as the nitro group in the target ligand, has been shown to increase the conversion rate in these catalytic systems. researchgate.net
C-C and C-N Coupling Reactions: Palladium complexes are famous for their role in cross-coupling reactions. The electronic tuning afforded by the ligand is crucial for catalytic efficiency. unimi.it Iron and cobalt complexes with related 2,6-bis(imino)pyridine ligands are also known to catalyze C-C coupling. tcu.edu
Polymerization:
Iron and cobalt complexes supported by 2,6-bis(imino)pyridine ligands are highly active catalysts for the oligomerization and polymerization of olefins. dntb.gov.ua The structure of the ligand, including the substituents on the aryl rings attached to the imino nitrogens, has a profound impact on the catalytic activity and the properties of the resulting polymer. While this compound is a mono-aldehyde, it serves as a precursor to multidentate ligands that are structurally analogous to those used in state-of-the-art polymerization catalysis. The immobilization of such complexes on polymer supports can also create heterogeneous catalysts that combine the benefits of high activity and easy separation. researchgate.net
The potential applications are summarized in the table below.
Table 2: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound Derivatives
| Catalytic Reaction | Relevant Metal(s) | Role of the Ligand |
|---|---|---|
| Alkene Oxidation | Co, Ni, Cu, Fe | Stabilizes the metal center; modulates redox potential. researchgate.netunimi.it |
| Nitroarene Reduction | Pd | The electron-withdrawing nitro-substituent can enhance catalytic activity. researchgate.net |
| C-C Coupling | Pd, Fe | Electronic and steric properties tune catalyst activity and selectivity. tcu.eduunimi.it |
This table outlines potential applications based on research on structurally similar catalytic systems.
Heterogeneous Catalysis
The application of metal complexes derived from this compound in heterogeneous catalysis is an area of potential development, though specific examples directly utilizing this ligand are not extensively documented in current literature. The principle of heterogenizing homogeneous catalysts by anchoring them to solid supports is a well-established strategy to combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. rsc.org
Metal-Organic Frameworks (MOFs) are a promising class of materials for supporting such complexes. rsc.org A catalyst system could be designed by first synthesizing a metal complex with this compound and then encapsulating it within the pores of a MOF or by using the ligand itself to construct the MOF. For example, pyridylimine-cobalt complexes have been successfully supported on MOFs for catalytic applications like the N-formylation of amines using CO2. researchgate.net This approach demonstrates the feasibility of immobilizing pyridine-based metal complexes for catalytic processes. The presence of the nitro group on the ligand could also influence the catalytic activity, potentially by modulating the electronic properties of the metal center or by participating in interactions with substrates.
Luminescent Properties of Metal Complexes for Optoelectronic Applications
Metal complexes of this compound and related ligands often exhibit significant luminescent properties, making them candidates for optoelectronic applications. rsc.org The luminescence typically arises from a process known as the "antenna effect," particularly in complexes with lanthanide ions (Ln³⁺). northwestern.edunih.gov
In this mechanism, the organic ligand, acting as the antenna, has a large absorption cross-section and efficiently absorbs incident light (often UV). northwestern.edu This absorbed energy promotes the ligand to an excited singlet state (¹ππ), which then undergoes intersystem crossing (ISC) to a longer-lived triplet state (³ππ). nih.gov From this triplet state, the energy is transferred intramolecularly to the central metal ion, exciting it to a higher energy f-level. The subsequent relaxation of the lanthanide ion to its ground state results in the emission of light, which is characterized by sharp, narrow emission bands and long luminescence lifetimes, typical for f-f transitions. nih.gov
The coordination of the ligand to the metal ion is crucial for this process. It increases the structural rigidity of the molecule, which suppresses non-radiative decay pathways and enhances the fluorescence quantum yield. redalyc.org Studies on similar systems have shown that the quantum yield of a lanthanide complex can be orders of magnitude higher than that of the free ligand. For example, the quantum yield of one lanthanide-hydrazone complex was found to be 0.2024, a nearly 75-fold increase compared to the free ligand's yield of 0.0027. redalyc.org
The nitro group in this compound can also play a role in the photophysical properties. Nitroaromatic compounds are known to be effective quenchers of fluorescence. However, metal complexes containing nitro groups have also been developed as luminescent sensors. For instance, a cadmium(II) coordination polymer was shown to be an effective sensor for p-nitrophenol through a fluorescence quenching mechanism. nih.gov The interplay between the antenna effect and potential quenching or sensing capabilities makes the luminescent properties of complexes with this compound a rich area for research in optoelectronics.
Computational and Theoretical Investigations of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized molecular geometry and electronic structure of organic molecules. nih.gov For 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. ijcps.orgresearchgate.net
The geometry optimization process seeks the lowest energy conformation of the molecule. Key parameters obtained include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure. For the constituent aromatic rings, the calculated bond lengths are expected to align with those of similar crystallized pyridine (B92270) and benzene (B151609) derivatives, confirming the aromatic character. researchgate.net A crucial aspect for this molecule is the dihedral angle between the pyridine and the nitrophenyl rings, which dictates the degree of π-conjugation between the two systems. A smaller dihedral angle suggests greater electronic communication.
Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. nih.gov In derivatives, the presence of the electron-withdrawing nitro group and the pyridine nitrogen atom significantly influences the electron density distribution across the molecule. qnl.qa Natural Bond Orbital (NBO) analysis can further quantify this by providing atomic charges, revealing the electrophilic and nucleophilic centers within the molecule. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for Phenyl-Pyridine Fragments using DFT (Note: This table provides typical, generalized data for phenyl-pyridine systems as specific calculated values for this compound are not available in the cited literature. Actual values would require specific computation.)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G level) | Reference for Methodology |
| Bond Lengths (Å) | |||
| C-C (Pyridine Ring) | 1.390 - 1.405 | ijcps.org | |
| C-N (Pyridine Ring) | 1.335 - 1.345 | researchgate.net | |
| C-C (Phenyl Ring) | 1.395 - 1.410 | ijcps.org | |
| C-C (Inter-ring) | 1.485 - 1.500 | researchgate.net | |
| C-N (Nitro Group) | 1.470 - 1.480 | scielo.org.za | |
| N-O (Nitro Group) | 1.220 - 1.230 | scielo.org.za | |
| C-C (Aldehyde) | 1.510 - 1.525 | nih.gov | |
| C=O (Aldehyde) | 1.210 - 1.220 | nih.gov | |
| Bond Angles (º) | |||
| C-N-C (Pyridine Ring) | 117.0 - 118.5 | researchgate.net | |
| C-C-C (Pyridine Ring) | 118.0 - 121.0 | ijcps.org | |
| C-C-C (Phenyl Ring) | 119.5 - 120.5 | ijcps.org | |
| C-C-N (Nitro Group) | 118.0 - 119.0 | scielo.org.za | |
| O-N-O (Nitro Group) | 123.0 - 125.0 | scielo.org.za | |
| Dihedral Angle (º) | |||
| Pyridine-Phenyl | 20.0 - 40.0 | researchgate.net |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis chemical shifts and frequencies)
Computational methods are highly effective for predicting spectroscopic data, which aids in the structural confirmation and characterization of newly synthesized compounds.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. mdpi.com For nitrophenyl-pyridine derivatives, the UV-Vis spectrum is expected to show characteristic π-π* and n-π* transitions. The strong electron-withdrawing nitro group often introduces new absorption bands or causes a red-shift (bathochromic shift) in existing ones due to intramolecular charge transfer (ICT) from the pyridine ring to the nitrophenyl moiety. qnl.qaacs.org Calculations performed with functionals like CAM-B3LYP, which are better for describing charge-transfer states, can provide accurate predictions of maximum absorption wavelengths (λmax).
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. scielo.org.za For this compound, key predicted vibrational modes would include the asymmetric and symmetric stretching of the NO₂ group (typically around 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively), the C=O stretching of the aldehyde group (around 1700-1680 cm⁻¹), and various C=C and C=N stretching vibrations of the aromatic rings. scielo.org.za Comparing calculated spectra with experimental data, often after applying a scaling factor to the calculated frequencies, serves as a powerful validation of the computed structure. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental values. researchgate.net For this specific molecule, calculations would predict the chemical shifts for the protons and carbons on both aromatic rings and the aldehyde group, reflecting the electronic environment shaped by the nitrogen heteroatom and the nitro substituent.
Table 2: Typical Calculated vs. Experimental Spectroscopic Data for Nitrophenyl-Aromatic Systems (Note: This table presents representative data from studies on related derivatives to illustrate the predictive power of computational methods.)
| Spectroscopy | Parameter | Typical Calculated Value | Typical Experimental Value | Reference for Methodology |
| UV-Vis | λmax (nm) | 343 | 348 | scielo.org.za |
| (TD-DFT) | 406 | 406 | researchgate.net | |
| IR | ν(NO₂) asym (cm⁻¹) | 1566 | 1566 | scielo.org.za |
| (DFT/B3LYP) | ν(NO₂) sym (cm⁻¹) | 1339 | 1374 | scielo.org.za |
| ν(C=O) (cm⁻¹) | ~1680 | ~1700 | researchgate.netresearchgate.net | |
| ¹³C NMR | Aromatic C (ppm) | 120-150 | 120-150 | nih.gov |
| (GIAO/DFT) | Aldehyde C=O (ppm) | ~190 | ~192 | researchgate.netnih.gov |
| ¹H NMR | Aromatic H (ppm) | 7.5-9.0 | 7.5-9.0 | nih.gov |
| (GIAO/DFT) | Aldehyde H (ppm) | ~10.0 | ~10.0 | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent). researchgate.net
Conformational Analysis: The aldehyde group in 2-pyridinecarboxaldehyde (B72084) can exist in two planar conformations: s-trans (where the C=O bond points away from the pyridine nitrogen) and s-cis (where it points towards it). Studies on the parent 2-pyridinecarboxaldehyde show that the s-trans conformer is more stable. nih.gov For this compound, MD simulations could explore the rotational freedom around the C-C bond connecting the aldehyde group and the C-C bond connecting the two rings. These simulations would reveal the most populated conformations in solution and the energy barriers for interconversion, providing a dynamic picture of the molecule's flexibility.
Intermolecular Interactions: In a condensed phase, such as a solution or a crystal, intermolecular forces dictate how molecules arrange themselves. MD simulations, using force fields like CHARMM or AMBER, can model these interactions. nih.gov For a system of this compound molecules, simulations could predict the formation of dimers or larger aggregates through π-π stacking between the aromatic rings. researchgate.net Furthermore, the simulations can model interactions with solvent molecules, such as water, revealing details about the solvation shell and potential hydrogen bonding between the nitro-group oxygens or the aldehyde oxygen and water. pku.edu.cn
Table 3: Typical Setup for a Molecular Dynamics Simulation (Note: This table describes a general protocol for MD simulations of organic molecules in a solvent.)
| Parameter | Description | Typical Value/Method | Reference for Methodology |
| Force Field | Describes the potential energy of the system | CHARMM, AMBER, OPLS | nih.gov |
| Water Model | Explicit model for solvent molecules | TIP3P, SPC/E | pku.edu.cn |
| System Setup | Molecule(s) placed in a periodic box of solvent | Cubic or Dodecahedral box | researchgate.net |
| Simulation Time | Duration of the simulation | 10 ns - 1 µs | nih.gov |
| Ensemble | Thermodynamic conditions (constant Temp/Pressure) | NPT (Isothermal-isobaric) | researchgate.net |
| Temperature | Simulation temperature | 300 K | pku.edu.cn |
| Analysis | Properties extracted from the trajectory | RMSD, Radius of Gyration, Radial Distribution Functions (RDFs) | researchgate.netnih.gov |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states (TS). rsc.orgresearchgate.net This provides a level of detail that is often difficult to obtain experimentally. For this compound, several reactions could be investigated.
A plausible reaction is the nucleophilic addition to the aldehyde carbon, a fundamental reaction of carbonyl compounds. DFT calculations can be used to model the reaction profile, for instance, with a simple nucleophile like a hydroxide (B78521) ion. The process would involve locating the transition state structure for the nucleophilic attack and calculating its energy relative to the reactants and the tetrahedral intermediate product. The activation energy (the energy difference between the reactants and the TS) determines the reaction rate. rsc.org
Another area of study could be the reactions involving the nitro group, such as its reduction. Computational studies can help elucidate multi-step reaction mechanisms, like the conversion of a nitro group to an amine, by calculating the thermodynamics and kinetics of each proposed elementary step. rsc.org By comparing the energy barriers of competing pathways, the most likely reaction mechanism can be identified. mdpi.com
Table 4: Conceptual Reaction Profile Data for a Hypothetical Reaction (Note: This table illustrates the type of data obtained from a computational study of a reaction mechanism. The values are purely illustrative.)
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description | Reference for Methodology |
| 1 | Reactants | 0.0 | Starting Materials | rsc.orgmdpi.com |
| 2 | Transition State 1 (TS1) | +21.7 | Energy barrier for first step | rsc.org |
| 3 | Intermediate 1 | -5.2 | First stable intermediate | mdpi.com |
| 4 | Transition State 2 (TS2) | +15.3 | Energy barrier for second step | rsc.org |
| 5 | Products | -20.8 | Final Products | mdpi.com |
Quantitative Structure-Property Relationships (QSPR) in Materials Science Contexts (Non-biological)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate calculated molecular descriptors with experimentally observed properties. nih.govsysrevpharm.org In materials science, QSPR can accelerate the discovery of new functional materials by predicting their properties before synthesis. nih.govmdpi.com
For derivatives of this compound, a QSPR study would begin by creating a library of related structures with varied substituents. For each molecule in the library, a set of quantum chemical descriptors would be calculated using DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, polarizability), steric (e.g., molecular volume, surface area), or topological. nih.govresearchgate.net
These calculated descriptors would then be used to build a mathematical model (e.g., using Multiple Linear Regression) that predicts a specific material property. chemrevlett.com For nitrophenyl-containing aromatic systems, a relevant property is the non-linear optical (NLO) response, as such D-π-A (donor-pi-acceptor) structures often exhibit large hyperpolarizabilities. The QSPR model could predict the NLO properties of new, unsynthesized derivatives, guiding chemists to focus on the most promising candidates. Other potential properties for QSPR studies in materials science include corrosion inhibition efficiency and performance in organic electronic devices. nih.govchemrevlett.com
Table 5: Molecular Descriptors for QSPR Models in Materials Science (Note: This table lists common descriptors calculated from molecular structure that are used to predict material properties.)
| Descriptor Type | Descriptor Name | Description | Potential Correlated Property | Reference for Methodology |
| Electronic | EHOMO | Energy of the Highest Occupied Molecular Orbital | Ionization Potential, Reactivity | nih.govchemrevlett.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron Affinity, Reactivity | nih.govchemrevlett.com | |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Excitability, Chemical Hardness | nih.gov | |
| Dipole Moment (μ) | Measure of molecular polarity | NLO properties, Solubility | chemrevlett.com | |
| Polarizability (α) | Ease of distortion of the electron cloud | NLO properties | nih.gov | |
| Topological | Wiener Index | A distance-based graph invariant | Boiling point, Viscosity | mdpi.com |
| Quantum Chemical | Total Energy (E) | Ground state energy of the molecule | Thermodynamic stability | nih.gov |
| Mulliken Charges | Distribution of atomic charges | Reactivity sites, Intermolecular interactions | nih.govresearchgate.net |
Applications in Advanced Materials Science and Engineering Non Biological Focus
Utilization in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
The pyridine (B92270) moiety is a well-established component in materials designed for organic light-emitting diodes (OLEDs) due to its electron-deficient nature, which facilitates electron transport. researchgate.netresearchgate.net The incorporation of a pyridine ring into organic molecules can lead to high electron mobility and high triplet energy levels, which are crucial for achieving efficient phosphorescent OLEDs. researchgate.net For instance, pyridine-containing triphenylbenzene derivatives have been successfully employed as electron-transport layers in blue phosphorescent OLEDs, resulting in high external quantum efficiency and power efficiency. researchgate.net
The subject compound, 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, possesses the core pyridine structure beneficial for electron transport. The presence of the strongly electron-withdrawing nitro group on the phenyl ring is expected to further enhance its electron-accepting properties. This could potentially lead to improved electron injection and transport within an OLED device. Furthermore, coordination complexes of copper(I) iodide with pyridine-based ligands have been investigated as emissive layers in OLEDs, demonstrating that pyridine derivatives can play a direct role in light emission. nih.gov While direct studies on this compound in OLEDs are not prevalent, its structural features suggest it could serve as a valuable ligand or precursor for synthesizing novel electron-transport or emissive materials.
Below is a table showcasing the performance of OLEDs using pyridine-based compounds as the electron-transport layer.
| Device Host | Electron Transport Layer (ETL) | External Quantum Efficiency (%) | Power Efficiency (lm/W) | Driving Voltage (V) |
| mCP | TmPyPB | 20.2 | 30.8 | 4.8 |
| mCP | TpPyPB | 20.5 | 32.1 | 4.6 |
Data compiled from studies on related pyridine-containing triphenylbenzene derivatives. researchgate.net
Development of Chemical Sensors for Environmental or Industrial Analytes (non-biological)
The dual functionality of the pyridine and nitrophenyl groups within this compound makes it an intriguing candidate for the development of chemical sensors. The nitrogen atom of the pyridine ring can act as a binding site for metal ions, while the nitroaromatic group can participate in fluorescence quenching mechanisms. mdpi.commdpi.com
Pyridine derivatives have been extensively used in fluorescent sensors for the detection of various metal cations, including toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The coordination of a metal ion to the pyridine nitrogen often results in a detectable change in the fluorescence of the molecule. mdpi.com Similarly, chemosensors based on pyridine-2,6-dicarboxamide have been designed for the detection of Al³⁺ and Fe³⁺ ions. rsc.org
Furthermore, the detection of nitroaromatic compounds, which are common environmental pollutants, is another significant application. mdpi.com Covalent organic frameworks (COFs) with fluorescent properties have been shown to be effective in sensing nitrophenols through a fluorescence quenching mechanism. mdpi.comnih.gov Given that this compound contains a nitrophenyl group, it could potentially be used in displacement assays or as a reference compound in the development of sensors for other nitroaromatic explosives. The aldehyde group also offers a convenient handle for grafting the molecule onto surfaces or integrating it into larger sensor arrays.
The table below summarizes the detection limits of various pyridine-based chemosensors for different metal ions.
| Chemosensor Type | Analyte | Detection Limit (μM) |
| Naphthyl thiourea-based | Ag⁺ | 3.82 |
| Pyridine-2,6-dicarboxamide-based | Al³⁺ / Fe³⁺ | Not specified |
| Pyridine derivative-based | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Not specified |
This data is based on findings from related pyridine-based chemosensors. mdpi.commdpi.comrsc.org
Integration into Polymer Systems for Functional Materials
The aldehyde functionality of this compound provides a versatile reactive site for its incorporation into various polymer systems. This integration can impart the specific electronic and coordination properties of the nitrophenyl-pyridine moiety to the bulk polymer, leading to new functional materials.
One potential route for polymerization is through condensation reactions. For example, the aldehyde group can react with amines to form Schiff bases, which can be a key step in the synthesis of polyimines or other functional polymers. Additionally, the aldehyde can participate in the synthesis of 1,2,3-triazole polymers, which are known for their solubility in common organic solvents. researchgate.net
Role in Dye Synthesis for Non-Textile Industrial Applications
The chromophoric nature of the nitrophenyl group, combined with the heterocyclic pyridine ring, suggests that this compound can serve as a precursor or intermediate in the synthesis of specialized dyes for non-textile industrial applications. Pyridine-containing azo dyes have been noted for their deep colors and good fastness properties.
While the primary application of many dyes is in the textile industry, there is a significant demand for high-performance colorants in other sectors, such as automotive coatings, printing inks, and electronic displays. The specific spectral properties imparted by the nitrophenyl-pyridine structure could be advantageous in these areas. For instance, the compound could be chemically modified to create dyes with high thermal stability and resistance to photodegradation, which are critical requirements for outdoor applications. Moreover, the interaction of pyridine-based structures with materials like rhodamine B suggests their potential role in applications related to dye removal and environmental remediation. nih.govrsc.org
Framework Chemistry: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from Derivatives
The rigid structure and functional groups of this compound make its derivatives excellent candidates for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgd-nb.infochemrxiv.orguniversityofgalway.ie
In MOF synthesis, the pyridine nitrogen of the compound can coordinate to metal ions, acting as a ligand to form extended network structures. rsc.orgrsc.org The use of mixed-ligand systems, combining pyridyl-based ligands with carboxylates, has been shown to produce MOFs with novel topologies and properties, including applications in photocatalytic dye degradation. rsc.org The nitrophenyl group can add functionality to the pores of the MOF, potentially influencing its adsorption selectivity or catalytic activity.
For COF synthesis, the aldehyde group is a key reactive handle. Through condensation reactions with multivalent amines, it can form stable imine-linked COFs. nih.govrsc.org Pyridine-based COFs have been investigated for various applications, including as adsorbents for pollutants and as anode materials for lithium-ion batteries. rsc.orgrsc.org The incorporation of the nitrophenyl-pyridine moiety into a COF structure could lead to materials with tailored electronic properties, enhanced porosity, and specific active sites for catalysis or sensing. mdpi.comnih.gov
The table below highlights the properties of a pyridine-based COF used for the removal of Rhodamine B.
| COF Material | Maximum Adsorption Capacity (mg g⁻¹) | Kinetic Constant (k₂) (g mg⁻¹ min⁻¹) |
| TAPP-DBTA-COF | 1254 | 0.00244 |
Data from a study on a related pyridine-based covalent organic framework. nih.gov
Future Directions and Emerging Research Avenues for 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde
Development of Novel and Economically Sustainable Synthetic Routes
The future development of applications for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is intrinsically linked to the availability of efficient and economical synthetic methodologies. Current synthetic strategies often rely on multi-step processes that may involve costly reagents and generate significant waste. Future research will likely focus on the development of more sustainable and atom-economical routes.
One promising avenue is the advancement of C-H activation/arylation strategies . Direct C-H arylation of the pyridine-2-carboxaldehyde precursor at the 6-position with a suitable 3-nitrophenyl source, potentially using palladium or other transition metal catalysts, could significantly shorten the synthetic sequence. nih.govyoutube.com Research into optimizing reaction conditions, catalyst systems, and substrate scope will be crucial.
Furthermore, exploring one-pot or tandem reaction sequences could enhance efficiency. For instance, a process that combines the formation of the pyridine (B92270) ring with subsequent functionalization in a single operation would be highly desirable. Methodologies like the solid-state synthesis of polyfunctionalized pyridones, which are green and have high atom economy, could be adapted. rsc.org The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), might also offer advantages in terms of catalyst recyclability and process sustainability for the synthesis of substituted pyridines. nih.gov
| Potential Synthetic Strategy | Advantages | Research Focus |
| Direct C-H Arylation | Fewer steps, higher atom economy | Catalyst development (e.g., Palladium-based), optimization of reaction conditions |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Design of novel multi-component reactions, exploration of cascade sequences |
| Heterogeneous Catalysis | Catalyst recyclability, process simplification | Development of robust and selective MOF or supported catalysts |
| Green Chemistry Approaches | Reduced environmental impact | Use of benign solvents, solid-state synthesis, energy-efficient methods rsc.org |
Advancements in Diverse Materials Science Applications
The unique electronic and structural features of this compound make it a compelling candidate for the development of advanced materials. The presence of the electron-withdrawing nitrophenyl group and the π-conjugated system suggests potential applications in nonlinear optics (NLO) . The pyridine ring can enhance second-order nonlinearity in chalcone-like structures derived from this aldehyde. researchgate.net Future research could focus on the synthesis and characterization of new chromophores based on this scaffold to evaluate their NLO properties.
The aldehyde functionality also allows for the incorporation of this molecule into polymeric structures . For instance, it could be used as a monomer in condensation polymerization reactions or as a pendant group to modify the properties of existing polymers. Such materials could find applications in areas like organic electronics or as components of photoresponsive materials. rsc.org
Integration into Supramolecular Chemistry and Self-Assembly Processes
The pyridine nitrogen and the aldehyde oxygen atoms of this compound provide excellent coordination sites for metal ions, making it a valuable ligand for the construction of supramolecular architectures .
Future research is expected to explore the self-assembly of this ligand with various metal ions to form discrete metallacycles, coordination cages, or extended metal-organic frameworks (MOFs) . nih.govresearchgate.netmdpi.comsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net The resulting structures could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity. The nitro group could also play a role in the properties of the final assembly, for instance, by influencing the framework's electronic properties or by acting as a recognition site for guest molecules. The use of pyrene-based ligands in MOFs has been explored, and the aromatic nature of the nitrophenyl group in the target compound could lead to similar interesting photophysical properties. rsc.org
The aldehyde group can also participate in dynamic covalent chemistry, enabling the formation of self-healing materials or responsive supramolecular systems.
Challenges and Opportunities in the Field of Highly Functionalized Pyridine Derivatives
The exploration of this compound is not without its challenges. The selective functionalization of one reactive site in the presence of the other requires careful control of reaction conditions. For example, the reduction of the nitro group without affecting the aldehyde, or the reaction of the aldehyde without interference from the pyridine nitrogen, can be challenging.
However, these challenges also present significant opportunities for the development of novel synthetic methodologies and a deeper understanding of the reactivity of highly functionalized pyridine derivatives. nih.govresearchgate.net The successful navigation of these challenges will unlock the full potential of this versatile molecule.
The market for pyridine and its derivatives is projected to grow, driven by their increasing use in pharmaceuticals and agrochemicals. nih.gov Highly functionalized pyridines, such as the subject of this article, are poised to play a significant role in this expansion, offering access to novel chemical space for drug discovery and materials science. nih.govresearchgate.net The development of derivatives with tailored electronic and steric properties could lead to new classes of therapeutic agents or advanced materials with enhanced performance.
Q & A
Q. What are the standard synthetic routes for 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, and how can reaction conditions be optimized?
A two-step approach is commonly employed: (1) condensation of 2,3-diaminopyridine with a ketone (e.g., benzoylacetone) to form an intermediate, followed by (2) cyclization with substituted benzaldehydes under basic conditions to finalize the aromatic system . Key parameters for optimization include temperature control (60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to minimize side products. Reaction progress should be monitored via TLC or HPLC.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the aldehyde proton (~9.8 ppm) and nitrophenyl group (aromatic protons at ~7.5–8.5 ppm) .
- IR : Stretching bands for aldehyde (C=O, ~1700 cm) and nitro groups (NO, ~1520 and 1350 cm^{-1) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation and fragmentation patterns to validate the structure.
Q. What are the critical safety considerations when handling this compound?
The compound exhibits acute oral toxicity (Category 4) and skin sensitization (Category 1). Key precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Avoidance of inhalation via fume hoods.
- Storage in airtight containers away from light and moisture .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations can model the electron-deficient pyridine ring and nitro group’s influence on the aldehyde’s electrophilicity. For example:
- Electrostatic Potential Maps highlight regions susceptible to nucleophilic attack (e.g., aldehyde carbon).
- Transition State Analysis predicts activation barriers for reactions with amines or hydrazines.
Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .
Q. How can researchers resolve contradictions in spectroscopic data, such as discrepancies between X-ray crystallography and NMR results?
- X-ray vs. NMR : X-ray provides absolute conformation but may not reflect solution-phase dynamics. Use variable-temperature NMR to assess rotational barriers (e.g., hindered rotation in the nitrophenyl group).
- Dynamic Effects : Solvent polarity and hydrogen bonding can shift NMR signals. Compare spectra in DMSO-d vs. CDCl to identify solvent-dependent conformational changes .
Q. What strategies improve the compound’s stability during long-term storage?
- Lyophilization : Freeze-drying under inert gas (argon) minimizes oxidation.
- Additives : Stabilize the aldehyde group with antioxidants (e.g., BHT) or moisture scavengers (molecular sieves).
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies decomposition pathways (e.g., nitro group reduction) .
Q. How does the nitro group’s position (meta vs. para) on the phenyl ring affect the compound’s electronic properties?
- Electron-Withdrawing Effect : The meta-nitro group reduces electron density on the pyridine ring, enhancing the aldehyde’s electrophilicity. Compare with para-substituted analogs via cyclic voltammetry (CV) to quantify redox potentials.
- Steric Effects : Meta substitution minimizes steric hindrance, allowing better accessibility for catalytic interactions .
Q. What are the challenges in synthesizing derivatives via reductive amination, and how can they be mitigated?
- Side Reactions : Over-reduction of the nitro group to amine can occur. Use mild reducing agents (e.g., NaBHCN) instead of H/Pd-C.
- Aldehyde Reactivity : Protect the aldehyde with a diethyl acetal before introducing amines, followed by deprotection with aqueous HCl .
Methodological Guidance
Q. How to design a SAR (Structure-Activity Relationship) study for this compound in antimicrobial research?
- Core Modifications : Vary the nitro group (e.g., replace with cyano or trifluoromethyl) and pyridine substituents.
- Bioactivity Assays : Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion).
- Mechanistic Studies : Use fluorescence quenching to assess DNA intercalation or β-lactamase inhibition assays .
Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?
- HPLC-MS : Use a C18 column with UV detection at 254 nm (for nitro groups) and MS/MS for impurity identification.
- GC-MS : Volatile byproducts (e.g., unreacted aldehydes) can be quantified with headspace sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
